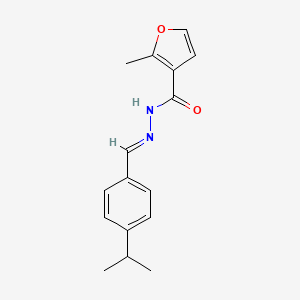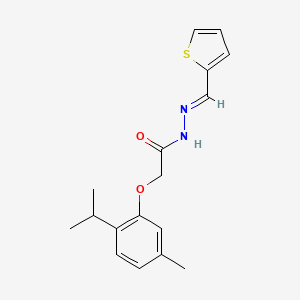![molecular formula C16H13Br3N2O2S B3856166 N'-[4-(methylthio)benzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856166.png)
N'-[4-(methylthio)benzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
説明
N'-[4-(methylthio)benzylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide, commonly known as MTTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTTA is a hydrazide derivative that is synthesized through a multistep process involving various chemical reactions. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of MTTA is not fully understood. However, it is believed that the compound exerts its effects by modulating various cellular signaling pathways. MTTA has been shown to inhibit the activity of various enzymes and transcription factors involved in inflammation, oxidative stress, and cell proliferation, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
MTTA has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities, making it a potential candidate for the development of new drugs for the treatment of various diseases. MTTA has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
MTTA has several advantages for lab experiments. The compound is relatively easy to synthesize, and it exhibits a range of biochemical and physiological effects, making it a versatile tool for studying various cellular signaling pathways. However, MTTA also has some limitations for lab experiments. The compound is relatively unstable and may degrade over time, which may affect the reproducibility of experiments.
将来の方向性
There are several future directions for research on MTTA. One potential direction is to further investigate the mechanism of action of the compound. Understanding how MTTA exerts its effects at the cellular level could provide insights into the development of new drugs for the treatment of various diseases. Another potential direction is to investigate the potential of MTTA as a therapeutic agent for the treatment of neurodegenerative diseases. Finally, further studies are needed to assess the safety and efficacy of MTTA in human clinical trials.
科学的研究の応用
MTTA has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. MTTA has been shown to exhibit anti-inflammatory, antioxidant, and antitumor activities, making it a potential candidate for the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br3N2O2S/c1-24-12-4-2-10(3-5-12)8-20-21-15(22)9-23-16-13(18)6-11(17)7-14(16)19/h2-8H,9H2,1H3,(H,21,22)/b20-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZUCIBJLAXGCQ-DNTJNYDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2-phenoxyacetamide](/img/structure/B3856084.png)

![N-(4-iodophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B3856094.png)

![N-(4-iodophenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide](/img/structure/B3856106.png)

![1-[1-({1-[3-(dimethylamino)benzoyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B3856117.png)


![N-{5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B3856144.png)

![2-(2-methylphenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3856179.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B3856180.png)

